molecular formula C18H18O4 B2884945 Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 73083-19-9

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate

Cat. No. B2884945
CAS RN: 73083-19-9
M. Wt: 298.338
InChI Key: GEYJQRJPKNPZHE-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 298.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18O4/c1-2-21-18 (20)12-17 (19)15-8-10-16 (11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 58-62 degrees Celsius .

Scientific Research Applications

Enantioselective Reduction with Rhizopus Species
Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate and related compounds can undergo enantioselective reduction to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process highlights the potential of microbial biocatalysts in producing enantiomerically pure compounds, which are valuable in various chemical syntheses and pharmaceutical applications (Salvi & Chattopadhyay, 2006).

Hydrolysis in Environmental Degradation
In studies of environmental degradation, this compound can serve as a model compound to understand the hydrolysis pathways of certain herbicides. For instance, the hydrolysis of fenoxaprop-p-ethyl, a widely used herbicide, produces ethyl 2-(4-hydroxyphenoxy)propanoate among other products. Understanding these pathways is crucial for assessing environmental impact and designing more eco-friendly herbicides (Lin et al., 2007).

Polymer Chemistry Applications
This compound and its derivatives have applications in polymer chemistry, where they can be used as monomers or intermediates in synthesizing various polymeric materials. These applications leverage the reactivity of the ester and oxopropanoate groups in polymerization reactions, contributing to the development of new materials with tailored properties (Pang et al., 2003).

Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is a valuable building block for constructing complex molecules. Its reactivity enables various transformations, such as Horner-Wadsworth-Emmons reactions, that are fundamental in synthesizing pharmaceuticals, natural products, and other bioactive compounds (Enders et al., 2003).

Bioanalytical Method Development
The compound has also been the focus of bioanalytical method development, where researchers established a rapid and selective RP-HPLC method for its quantitative measurement. This is crucial in the pharmacokinetic studies of drugs and in ensuring the quality of pharmaceutical formulations (Nemani et al., 2018).

properties

IUPAC Name

ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYJQRJPKNPZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(3-Benzyloxyphenyl)ethanone (218 g, 966.10 mmol) was dissolved in diethyl carbonate and sodium hydride (60% oil) (46.37 g, 1.15 mmol) was slowly added thereto at 0° C., and then stirred for 3 hours at 60° C. After the reaction was completed, ice water and acetic acid were added to the reaction mixture, extracted with ethyl acetate/saturated sodium chloride, the organic layer was separated, and dried over anhydrous magnesium sulfate. The solvent was removed under a reduced pressure and the resulting residue was purified by column chromatography (ethyl acetate:hexane=1:10) to obtain 3-(3-benzyloxyphenyl)-3-oxopropionate ethyl ester (184.68 g, yield 84%) in an oil state.
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Synthesis routes and methods II

Procedure details

To a solution of 3-benzyloxyacetophenone (90 g, 400 mmol) in diethyl carbonate (500 ml) was added ethanol (1.5 ml) and sodium hydride (60% in oil, 31.8 g, 800 mmol) was added under ice-cooling. The mixture was stirred at room temperature for 4 hrs. To the reaction solution was added 6N hydrochloric acid to stop the reaction, and water (500 ml) was added. The mixture was extracted with ethyl acetate (500 ml×2). The extract was washed successively with water and saturated brine, dried (anhydrous magnesium sulfate) and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-10:1) to give the objective substance (107 g, 90%).
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90 g
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500 mL
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